molecular formula C19H20ClN3 B4888958 2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride

Cat. No.: B4888958
M. Wt: 325.8 g/mol
InChI Key: KVSPEFVUUKLLAN-UHFFFAOYSA-N
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Description

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride typically involves the reaction of 3-methylphenylamine with a quinazoline derivative under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve maximum yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or thiols are used under basic conditions.

Major Products Formed

    Oxidation: Quinazoline N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives.

Scientific Research Applications

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to the desired biological effect. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve inhibition of key enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-methylphenyl)-2-pyrrolidin-1-ylquinazoline
  • 2-(4-methylphenyl)-4-pyrrolidin-1-ylquinazoline
  • 2-(3-methylphenyl)-4-piperidin-1-ylquinazoline

Uniqueness

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds. Its unique properties make it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-(3-methylphenyl)-4-pyrrolidin-1-ylquinazoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3.ClH/c1-14-7-6-8-15(13-14)18-20-17-10-3-2-9-16(17)19(21-18)22-11-4-5-12-22;/h2-3,6-10,13H,4-5,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSPEFVUUKLLAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)N4CCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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